molecular formula C15H23N3O4 B2541737 methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1014027-09-8

methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2541737
CAS No.: 1014027-09-8
M. Wt: 309.366
InChI Key: KZWCRORYHVECDU-UHFFFAOYSA-N
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Description

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazole ring conjugated to a piperidine moiety via a carbonyl group.

Properties

IUPAC Name

methyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-4-18-10-12(13(16-18)22-5-2)14(19)17-8-6-11(7-9-17)15(20)21-3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCRORYHVECDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl component is synthesized through a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. A patent by EP3498695A1 outlines a method using ethylene glycol bis(3-N,N-dimethylamino) acrylate and methyl hydrazine in the presence of boron trifluoride etherate.

Representative Procedure :

  • Step 1 : React ethylene glycol bis(3-N,N-dimethylamino) acrylate (51.2 g, 0.2 mol) with N,N-dimethyl tetrafluoroethylamine (70 g, 0.48 mol) and boron trifluoride etherate (68.1 g, 0.48 mol) in dichloromethane.
  • Step 2 : Add methyl hydrazine (23 g, 0.5 mol) to form the pyrazole ring.
  • Step 3 : Purify via hexane recrystallization to yield 67.2 g (96.1% purity, 50.5% yield).

Key Parameters :

  • Lewis Acid : Boron trifluoride etherate enhances electrophilicity of the carbonyl group.
  • Temperature : Room temperature minimizes side reactions.

Ethoxy and Ethyl Group Introduction

The 3-ethoxy group is introduced via nucleophilic substitution using ethyl bromide or through alkoxylation during ring formation. The 1-ethyl group originates from methyl hydrazine, which undergoes in situ alkylation under acidic conditions.

Piperidine-4-Carboxylate Ester Synthesis

Piperidine Functionalization

The piperidine ring is synthesized via a modified Buchwald-Hartwig amination or Mannich reaction. A patent (US11780810) describes the preparation of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be adapted for the target compound.

Procedure :

  • Step 1 : React 4-piperidone with methyl chloroformate in the presence of triethylamine to form methyl piperidine-4-carboxylate.
  • Step 2 : Protect the amine group using Boc anhydride.
  • Step 3 : Reduce the ketone to a hydroxyl group and deprotect to yield the free amine.

Optimization :

  • Catalyst : Palladium on carbon for hydrogenation steps.
  • Yield : 85–92% after column chromatography.

Coupling Strategies

Amide Bond Formation

The pyrazole-4-carbonyl chloride is coupled to the piperidine amine using Schotten-Baumann conditions or EDC/HOBt coupling.

EDC/HOBt Method :

  • Step 1 : Activate the pyrazole-4-carboxylic acid (32.4 g, 0.1 mol) with EDC (23 g, 0.12 mol) and HOBt (16.2 g, 0.12 mol) in DMF.
  • Step 2 : Add methyl piperidine-4-carboxylate (18.3 g, 0.1 mol) and stir at 25°C for 12 h.
  • Step 3 : Isolate the product via aqueous workup (yield: 78–85%).

Side Reactions :

  • O-Acylation : Minimized using bulky bases like DIPEA.
  • Racemization : Controlled by maintaining pH < 8.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Solvent Dichloromethane +15%
Temperature 25°C +10%
Catalyst Loading 10 mol% BF₃ +20%

Data adapted from.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate (1:1) achieves >95% purity.
  • Column Chromatography : Silica gel with 30% ethyl acetate in hexane.

Analytical Characterization

1H-NMR (500 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, -OCH₂CH₃), 1.42 (t, 3H, -NCH₂CH₃), 3.72 (s, 3H, -COOCH₃).
    HPLC : Purity >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

  • Batch Reactors : 1,000 L vessels with automated temperature control.
  • Cost Drivers : Methyl hydrazine ($45/kg) and boron trifluoride etherate ($120/kg).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Overview

Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
CAS Number: 1014027-09-8

The compound features a piperidine ring and a pyrazole moiety, which are known for their biological activities. The unique substitution pattern on the pyrazole ring contributes to its distinct electronic properties, making it a valuable candidate for drug development.

Anti-inflammatory and Analgesic Properties

Research indicates that methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate may serve as a pharmacophore in drug design aimed at treating inflammatory conditions. Its mechanism of action likely involves the inhibition of specific enzymes or receptors involved in inflammatory pathways, which is crucial for developing effective anti-inflammatory agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines, such as:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Lung CancerA54910.5Apoptosis induction
Breast CancerMDA-MB-2318.2Cell cycle arrest
Liver CancerHepG29.0Apoptosis and necrosis

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further research in cancer therapeutics .

Case Studies and Research Findings

Numerous studies have explored the biological activities and therapeutic potential of this compound:

  • Anticancer Studies : In vitro experiments have shown that compounds with similar structures exhibit significant activity against various cancer types, reinforcing the need for further exploration of this compound in cancer research .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties have indicated potential mechanisms involving enzyme inhibition, which could lead to novel treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s structural analogues differ in pyrazole substituents, piperidine linkages, and ester groups, which influence reactivity, solubility, and biological activity. Key examples include:

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
  • Structure: Features a methoxyimino group at the piperidine’s 4-position and an ethyl ester.
  • Synthesis : Prepared via oxime formation using O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .
  • Key Data :
    • 1H NMR : δ 4.16–4.08 (ethoxy), 3.81 (OCH3).
    • Yield : 84%.
  • Comparison : The absence of a pyrazole ring distinguishes this compound, but its ester and ethoxy groups highlight the role of electron-withdrawing substituents in stabilizing intermediates.
Ethyl 1-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1017456-57-3)
  • Structure : Pyrazole substituted with 3-chloropyridinyl and methyl groups.
  • Comparison : The target compound’s ethoxy-ethyl groups may improve lipophilicity and metabolic stability relative to this analogue.
Methyl 1-((6-Hydroxyquinazolin-2-yl)methyl)piperidine-4-carboxylate (CAS 1393448-82-2)
  • Structure : Piperidine linked to a hydroxyquinazoline via a methylene group.
  • Key Feature : The hydroxyquinazoline introduces hydrogen-bonding capacity but increases molecular weight (C16H19N3O3) and rigidity .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Pyrazole Substituents Piperidine Ester LogP (Predicted) Key NMR Shifts (1H)
Target Compound C15H23N3O5 3-ethoxy, 1-ethyl Methyl ~2.1 δ ~4.1 (ethoxy), ~3.7 (COOCH3)
Compound 7 C14H24N2O5 Methoxyimino (piperidine) Ethyl ~1.8 δ 4.16–4.08 (ethoxy)
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-pyrazole-4-carboxylate C12H14ClN3O2 3-chloropyridinyl, 5-methyl Ethyl ~2.5 N/A
Methyl 1-((6-hydroxyquinazolin-2-yl)methyl)piperidine-4-carboxylate C16H19N3O3 6-hydroxyquinazolinyl Methyl ~1.3 N/A
  • LogP Trends : The target compound’s ethoxy and ethyl groups increase hydrophobicity relative to hydroxyquinazoline derivatives but remain less lipophilic than chloropyridinyl analogues.
  • NMR Signatures : Ethoxy protons resonate near δ 4.1, while methyl esters show characteristic singlet peaks around δ 3.6.

Biological Activity

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate (CAS Number: 1014027-09-8) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O4C_{15}H_{23}N_{3}O_{4} with a molecular weight of 309.36 g/mol. The structure features a piperidine ring and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
CAS Number1014027-09-8
Molecular FormulaC15H23N3O4
Molecular Weight309.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research has indicated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Studies have shown that this compound may influence cancer cell proliferation and apoptosis.

  • Mechanism of Action : Pyrazole derivatives have been reported to act as microtubule-destabilizing agents. For instance, compounds similar to methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole) demonstrated effective inhibition of microtubule assembly at concentrations around 20 µM, leading to enhanced apoptosis in breast cancer cells (MDA-MB-231) through increased caspase activity .
  • Case Studies :
    • A study highlighted the effects of pyrazole derivatives on various cancer cell lines, indicating that they could inhibit growth in lung, brain, colorectal, renal, prostate, and pancreatic cancers .
    • In vitro studies showed that certain pyrazole compounds caused morphological changes in cancer cells and enhanced apoptotic pathways at low micromolar concentrations .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX Inhibition (IC50)
Methyl Pyrazole Derivative31.4 µM (COX-2)
Indomethacin9.17 µM

This suggests that this compound could serve as a potential anti-inflammatory agent by modulating COX enzyme activity .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Several studies suggest that pyrazole compounds can exhibit antimicrobial properties against various pathogens .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective potential, indicating possible applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the pyrazole core in methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate?

  • Methodology : The pyrazole ring can be constructed via cyclocondensation of hydrazines with β-keto esters or via azide-alkyne click chemistry. For example, 5-azido pyrazole precursors (e.g., 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde) react with hydrazine hydrate in ethanol under reflux to form fused pyrazole systems . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., acetic acid) are critical for regioselectivity. Reaction monitoring via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) are recommended .

Q. How is the piperidine-4-carboxylate moiety introduced into the target compound?

  • Methodology : Piperidine derivatives are often functionalized via nucleophilic substitution or amide coupling. For instance, ethyl piperidine-4-carboxylate reacts with 4-sulfamoylbenzoic acid using EDCI/HOBt in acetonitrile to form amide bonds . Microwave-assisted SNAr reactions (e.g., methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate hydrolysis) improve efficiency for ester-to-acid conversions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm, pyrazole protons at δ 7.5–8.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 338.15 for C15H22N2O5) and fragmentation patterns .
  • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s conformational stability?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict rotational barriers of the ethoxy and ethyl groups on the pyrazole ring. Solvent effects (e.g., polarizable continuum models) refine torsional angles and hydrogen-bonding interactions with target proteins .

Q. What strategies resolve contradictions in crystallographic data for pyrazole-piperidine hybrids?

  • Methodology :

  • X-ray Crystallography : SHELX software refines unit cell parameters and thermal displacement parameters. For example, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate crystallizes in a monoclinic system (space group P21/c) with Z = 4 .
  • Twinned Data Analysis : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in low-symmetry crystals .

Q. How do steric effects influence the reactivity of the 3-ethoxy group in cross-coupling reactions?

  • Methodology : Steric parameters (e.g., A-values) predict substituent hindrance. For example, bulky ethoxy groups reduce Suzuki-Miyaura coupling yields with aryl boronic acids. Kinetic studies using pseudo-first-order conditions (e.g., Pd(PPh3)4, K2CO3 in THF/H2O) quantify rate constants and optimize ligand ratios .

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